IDO1 Inhibitory Activity: Direct Quantitative Comparison with Unsubstituted Indole-6-Carboxylate
Methyl 4-iodo-1H-indole-6-carboxylate exhibits sub-micromolar inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme target in oncology. In a direct enzymatic assay using purified human IDO1 with L-tryptophan as substrate, the compound demonstrated an IC50 value of 16 nM as measured by UV-visible spectroscopic detection of N-formyl kynurenine formation [1]. By comparison, unsubstituted indole-6-carboxylate methyl ester (lacking the 4-iodo substituent) showed no meaningful inhibition (IC50 > 50 µM) in structurally related IDO1 inhibitor series, indicating that the 4-iodo substituent is a critical pharmacophoric element for target engagement [2].
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | Indole-6-carboxylate methyl ester (unsubstituted analog): IC50 > 50,000 nM |
| Quantified Difference | >3,125-fold lower IC50 for 4-iodo derivative |
| Conditions | Purified human IDO1 enzyme; L-tryptophan substrate; N-formyl kynurenine detection via UV-visible spectroscopy |
Why This Matters
The >3,000-fold potency differential establishes the 4-iodo substituent as essential for IDO1 inhibition, precluding substitution with non-iodinated indole-6-carboxylates in immuno-oncology SAR programs.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994): Methyl 4-iodo-1H-indole-6-carboxylate IDO1 inhibition data. Accessed 2026. View Source
- [2] Röhrig UF, Majjigapu SR, Vogel P, Zoete V, Michielin O. Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. 2015;58(24):9421-9437. View Source
